molecular formula C19H22ClNO2 B4950756 N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B4950756
M. Wt: 331.8 g/mol
InChI Key: CZMFCWKIJHDHIG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to a phenyl ring, a chloro group, and an ethoxy group attached to a benzamide structure

Properties

IUPAC Name

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-3-5-6-14-7-10-16(11-8-14)21-19(22)15-9-12-18(23-4-2)17(20)13-15/h7-13H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMFCWKIJHDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-ethoxybenzoic acid with an appropriate amine, such as 4-butylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide: has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide: can be compared with other similar compounds, such as:

    N-(4-butylphenyl)-3-chlorobenzamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    N-(4-butylphenyl)-4-ethoxybenzamide: Lacks the chloro group, which can influence its properties and applications.

    N-(4-butylphenyl)-3-chloro-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which can alter its chemical and physical properties.

The uniqueness of This compound

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